L-Cysteine, N-(2,4-dinitrophenyl)-

Descripción general

Descripción

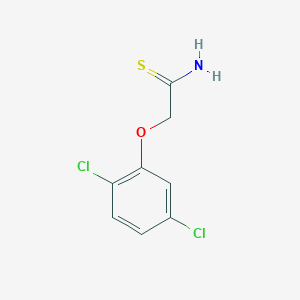

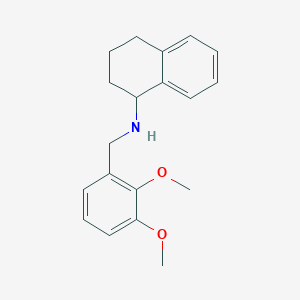

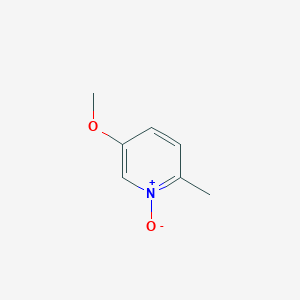

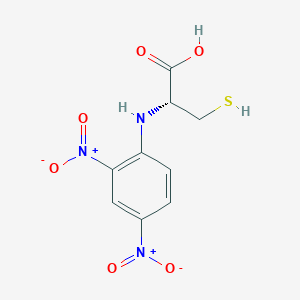

“L-Cysteine, N-(2,4-dinitrophenyl)-” is a unique compound that has been used in various scientific studies . It is part of a collection of rare and unique chemicals provided for early discovery researchers . The compound contains a total of 28 bonds, including 19 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, 2 aromatic nitro groups, 1 hydroxyl group, and 1 thiol .

Molecular Structure Analysis

“L-Cysteine, N-(2,4-dinitrophenyl)-” has a complex molecular structure. Its empirical formula is C15H11N5O10S, and it has a molecular weight of 453.34 . The structure includes a six-membered ring, an aliphatic carboxylic acid, an aromatic secondary amine, two aromatic nitro groups, a hydroxyl group, and a thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of “L-Cysteine, N-(2,4-dinitrophenyl)-” include a molecular weight of 453.34 and a storage temperature of -20°C . The compound’s SMILES string is OC(=O)C(CSc1ccc(cc1N(=O)=O)N(=O)=O)Nc2ccc(cc2N(=O)=O)N(=O)=O .Aplicaciones Científicas De Investigación

Peptide Synthesis

L-Cysteine, N-(2,4-dinitrophenyl)- has been identified as a new derivative for solid-phase peptide synthesis. It serves as an acid-stable protecting group for the sulfhydryl function of cysteine and is fully compatible with Boc/Bzl solid-phase peptide synthesis strategies. This derivative can be smoothly and quantitatively removed to yield free thiol or a disulfide bridge (Royo et al., 1992).

Enzyme Studies

A novel enzyme in rat liver catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds, such as 2,4-dinitrobenzene. This enzyme activity suggests an important role in the formation of metabolites of various drugs (Tateishi et al., 1978).

Synthesis of Diastereoisomers

The compound is involved in the synthesis of diastereoisomers of S-(2-carboxypropyl)-L-cysteine and their derivatives, highlighting its utility in the creation of specific molecular structures (Carson, 1977).

Protein Labeling

The derivative is used for selective radioactive labeling of protein thiols under spectrophotometric control. This application is crucial for the study of protein structures and functions (Drewes & Faulstich, 1990).

Selective Detection in Biochemistry

A dual-signaling probe incorporating a 2,4-dinitrobenzenesulfonyl moiety offers selective and quantitative detection of cysteine over various bio-species. This application is vital for biochemical investigations and disease diagnosis (Li et al., 2018).

Chromatography

In high-performance liquid chromatography, 1-fluoro-2,4-dinitrobenzene selectively labels specific residues in proteins, enhancing the effectiveness of peptide mapping (Jackson & Young, 1987).

Safety And Hazards

“L-Cysteine, N-(2,4-dinitrophenyl)-” is provided to researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm the product’s identity and/or purity . In case of skin contact, it is recommended to take off all contaminated clothing and rinse the skin with water . If swallowed, the victim should drink water and consult a doctor if feeling unwell .

Propiedades

IUPAC Name |

(2R)-2-(2,4-dinitroanilino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6S/c13-9(14)7(4-19)10-6-2-1-5(11(15)16)3-8(6)12(17)18/h1-3,7,10,19H,4H2,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGHSUIFEDCLQS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479052 | |

| Record name | L-Cysteine, N-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Cysteine, N-(2,4-dinitrophenyl)- | |

CAS RN |

35749-09-8 | |

| Record name | L-Cysteine, N-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.